molecular formula C11H14N2O B13250893 2-[3-(Aminomethyl)phenoxy]butanenitrile

2-[3-(Aminomethyl)phenoxy]butanenitrile

Cat. No.: B13250893
M. Wt: 190.24 g/mol
InChI Key: HLESDPLRBHAWSJ-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)phenoxy]butanenitrile is a nitrile-containing compound characterized by a phenoxy group substituted with an aminomethyl moiety at the meta position and a butanenitrile chain at the ortho position. Applications of such compounds span medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents) and materials science, though specific data for this compound require further exploration.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-[3-(aminomethyl)phenoxy]butanenitrile

InChI

InChI=1S/C11H14N2O/c1-2-10(8-13)14-11-5-3-4-9(6-11)7-12/h3-6,10H,2,7,12H2,1H3

InChI Key

HLESDPLRBHAWSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)OC1=CC=CC(=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)phenoxy]butanenitrile typically involves the reaction of 3-(aminomethyl)phenol with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of 2-[3-(Aminomethyl)phenoxy]butanenitrile may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The compound is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)phenoxy]butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[3-(Aminomethyl)phenoxy]butanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)phenoxy]butanenitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[3-(Aminomethyl)phenoxy]butanenitrile with key analogs, focusing on synthesis, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method Yield Applications/Bioactivity Reference
2-[3-(Aminomethyl)phenoxy]butanenitrile Phenoxy, aminomethyl, butanenitrile Likely nucleophilic substitution/condensation N/A Hypothesized: Antimicrobial, CNS targeting
2-(3-Aminophenoxy)benzonitrile (3C) Phenoxy, amino, benzonitrile Nucleophilic aromatic substitution 86% Intermediate for kinase inhibitors
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol Phenoxy, chloro, trifluoromethyl High-temperature aromatic substitution N/A Precursor to GPR40 agonist MK-2305
4-(β-D-Glucopyranosyloxy)-3-hydroxy-2-(hydroxymethyl)-butanenitrile Glucopyranosyloxy, hydroxymethyl, nitrile Natural product isolation (chromatography) N/A Phytochemical studies
2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide Chalcone, phenoxy, acetamide Chloroacetylation and chalcone coupling N/A Antimicrobial activity

Physicochemical Properties

  • Polarity: The glucopyranosyloxy group in compound 13 () drastically increases hydrophilicity, whereas the target compound’s aminomethyl and nitrile groups balance polarity for membrane permeability .

Biological Activity

2-[3-(Aminomethyl)phenoxy]butanenitrile is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring an aminomethyl group and a nitrile moiety, allows it to interact with various biological targets, influencing numerous biochemical pathways.

Chemical Structure and Properties

The chemical formula for 2-[3-(Aminomethyl)phenoxy]butanenitrile is C12H14N2O, and its molecular weight is approximately 202.25 g/mol. The compound's structure can be broken down into three main functional groups:

  • Aminomethyl Group : This group can participate in hydrogen bonding, enhancing the compound's interaction with biological macromolecules.
  • Phenoxy Group : This hydrophobic region interacts with protein structures, potentially modulating their activity.
  • Nitrile Group : This moiety can engage in nucleophilic addition reactions, altering the structure of target molecules.

The biological activity of 2-[3-(Aminomethyl)phenoxy]butanenitrile is primarily attributed to its ability to bind to specific enzymes and receptors. The binding mechanism involves:

  • Hydrogen Bonding : The aminomethyl group forms hydrogen bonds with active sites on enzymes or receptors.
  • Hydrophobic Interactions : The phenoxy group interacts with hydrophobic regions of proteins, which can stabilize or destabilize their conformations.
  • Nucleophilic Reactions : The nitrile group can react with electrophiles, leading to modifications in the target molecules.

Biological Activity

Research indicates that 2-[3-(Aminomethyl)phenoxy]butanenitrile exhibits several biological activities:

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung adenocarcinoma). The mechanism involves inducing apoptosis and cell cycle arrest at the S phase.

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These findings suggest that the compound could be a lead candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of farnesyltransferase, an enzyme critical for cancer cell proliferation .

Case Studies

  • Bone Marrow Transplantation (BMT) :
    In a study involving mice, the administration of compounds similar to 2-[3-(Aminomethyl)phenoxy]butanenitrile was found to accelerate recovery of neutrophils and platelets post-BMT, indicating a potential role in enhancing recovery after chemotherapy .
  • Wound Healing :
    Compounds with similar structures have demonstrated efficacy in promoting wound healing through modulation of inflammatory responses and enhancement of tissue regeneration .

Toxicological Considerations

While the biological activity is promising, there are concerns regarding potential toxicity. Assessments have indicated risks related to skin sensitization and irritation, necessitating further investigation into the safety profile of the compound .

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